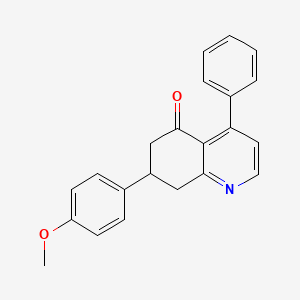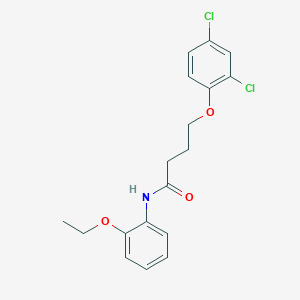
7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone
Vue d'ensemble
Description
7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone, also known as L-741,626, is a chemical compound that belongs to the class of quinolinone derivatives. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone is primarily mediated through its interaction with specific receptors in the body, including the dopamine D2, serotonin 5-HT2A, and sigma-1 receptors. 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone acts as an antagonist at the dopamine D2 and serotonin 5-HT2A receptors, leading to a reduction in their activity. 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone also acts as an agonist at the sigma-1 receptor, leading to an increase in its activity. These interactions ultimately lead to the various biochemical and physiological effects of 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone are diverse and depend on the specific receptor interactions. At the dopamine D2 receptor, 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone leads to a reduction in dopamine-mediated signaling, resulting in decreased locomotor activity and potential therapeutic applications in schizophrenia. At the serotonin 5-HT2A receptor, 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone leads to a reduction in serotonin-mediated signaling, resulting in decreased anxiety and potential therapeutic applications in depression. At the sigma-1 receptor, 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone leads to an increase in sigma receptor-mediated signaling, resulting in increased neuroprotection and potential therapeutic applications in neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone in lab experiments is its potent and specific receptor interactions, which allow for precise modulation of specific pathways. Additionally, 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone has been extensively studied, and its safety and toxicity profiles are well-established. However, one of the limitations of using 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone is its low solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone. One potential direction is the development of 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone derivatives with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone in combination with other therapeutic agents for synergistic effects. Additionally, further research is needed to fully elucidate the mechanism of action of 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone and its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone has been studied extensively for its potential therapeutic applications in various diseases. In cancer research, 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone has been shown to inhibit the growth of tumor cells by inducing apoptosis and suppressing angiogenesis. In inflammation research, 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby attenuating the inflammatory response. In neurological disorder research, 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone has been shown to modulate the activity of neurotransmitter receptors, such as dopamine and serotonin receptors, leading to potential therapeutic applications in schizophrenia and depression.
Propriétés
IUPAC Name |
7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-6H-quinolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-25-18-9-7-15(8-10-18)17-13-20-22(21(24)14-17)19(11-12-23-20)16-5-3-2-4-6-16/h2-12,17H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWBJUVJUCBRPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=NC=CC(=C3C(=O)C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-methoxyphenyl)-4-phenyl-7,8-dihydroquinolin-5(6H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(dimethylamino)propyl]-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4762502.png)
![2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B4762511.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4762523.png)

![4-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B4762540.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B4762542.png)


![2-{[5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4762565.png)
![5-(2-fluorobenzylidene)-2-(4-isobutoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4762572.png)
![1-(2-chlorobenzyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4762575.png)
![2-(1-(4-methylbenzyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4762587.png)
![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4762592.png)
![2-cyano-3-[4-(methylthio)phenyl]-N-(2-pyridinylmethyl)acrylamide](/img/structure/B4762594.png)